6-hydroxy-2-methyl-9H-beta-carbolin-2-ium
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Overview
Description
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium is an organic cation consisting of a beta-carboline structure with methyl and hydroxy substituents at the 2- and 6-positions, respectively . This compound belongs to the beta-carboline family, which is known for its diverse biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-methyl-9H-beta-carbolin-2-ium typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core.
Methylation: The introduction of the methyl group at the 2-position can be accomplished using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various beta-carboline derivatives with potential pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-9H-beta-carbolin-2-ium involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of acetyl- and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter.
Molecular Targets: The compound targets cholinesterase enzymes, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
Pathways Involved: The inhibition of cholinesterase enzymes is a key pathway in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium: Similar structure with an additional methyl group at the 9-position.
2-methyl-beta-carbolinium-6-ol: Similar structure with a hydroxyl group at the 6-position and a methyl group at the 2-position.
6-methoxy-beta-carboline: Similar structure with a methoxy group at the 6-position instead of a hydroxyl group.
Uniqueness
6-hydroxy-2-methyl-9H-beta-carbolin-2-ium is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential compared to other beta-carboline derivatives .
Properties
Molecular Formula |
C12H11N2O+ |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol |
InChI |
InChI=1S/C12H10N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-7,15H,1H3/p+1 |
InChI Key |
FTXCPBMJKVPYRT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
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